molecular formula C15H16N4O5S B11490801 N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11490801
M. Wt: 364.4 g/mol
InChI Key: DZXMCSCMQRHRGK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the morpholine and thiadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C15H16N4O5S/c20-13(16-10-1-2-11-12(7-10)24-9-23-11)8-22-15-14(17-25-18-15)19-3-5-21-6-4-19/h1-2,7H,3-6,8-9H2,(H,16,20)

InChI Key

DZXMCSCMQRHRGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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